3-Amino-4-formylpyridine-2-carboxylic acid
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Overview
Description
3-Amino-4-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-formylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with formic acid under controlled conditions to introduce the formyl group at the 4-position of the pyridine ring. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: 3-Carboxy-4-formylpyridine-2-carboxylic acid
Reduction: 3-Amino-4-hydroxymethylpyridine-2-carboxylic acid
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-formylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and formyl groups in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyridine-4-carboxylic acid
- 2-Amino-isonicotinic acid
- 4-Aminopyridine-2-carboxylic acid
Uniqueness
3-Amino-4-formylpyridine-2-carboxylic acid is unique due to the presence of both amino and formyl groups in its structure, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-amino-4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-4(3-10)1-2-9-6(5)7(11)12/h1-3H,8H2,(H,11,12) |
InChI Key |
KGNNWGIKWQKJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)N)C(=O)O |
Origin of Product |
United States |
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